Coumarin 30

描述

Coumarin 30 is a synthetic organic compound belonging to the coumarin family, which is characterized by a benzopyrone structure. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This compound, in particular, is widely used as a fluorescent dye due to its excellent photophysical properties.

准备方法

Synthetic Routes and Reaction Conditions

Coumarin 30 can be synthesized through several methods, with the Pechmann condensation being one of the most common. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction typically proceeds under reflux conditions, yielding coumarin derivatives.

Another method involves the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base, such as piperidine or pyridine. This reaction is often carried out under mild conditions and provides high yields of coumarin derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale Pechmann or Knoevenagel condensations, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

化学反应分析

Types of Reactions

Coumarin 30 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield dihydrocoumarin derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring, enhancing its chemical diversity. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids, nitrating agents (nitric acid) in sulfuric acid, sulfonating agents (sulfuric acid) under reflux.

Major Products Formed

Oxidation: Coumarin-3-carboxylic acid.

Reduction: Dihydrocoumarin derivatives.

Substitution: Halogenated, nitrated, and sulfonated coumarin derivatives.

科学研究应用

Photophysical Properties

Spectral Characteristics

Coumarin 30 exhibits significant absorption and emission properties, making it suitable for various applications. Its absorption maximum is around 407.5 nm, with a high molar absorptivity of 54,000 L·mol·cm in acetonitrile . These properties are crucial for its use in fluorescence-based applications.

Fluorescence Studies

Research indicates that the fluorescence quantum yield and Stokes shift of this compound vary significantly depending on the solvent used. In protic solvents, the dye displays distinct photophysical behaviors that can be exploited in fluorescence microscopy and sensing applications .

Biomedical Applications

Drug Delivery Systems

this compound has been investigated as a potential component in drug delivery systems. Its ability to bind to biological targets such as tubulin allows for the development of targeted therapies. A study demonstrated that this compound effectively binds to the colchicine site on tubulin, suggesting its utility in cancer treatment by disrupting microtubule dynamics .

Photodynamic Therapy

The dye has also been explored for use in photodynamic therapy (PDT). Its strong absorption in the visible spectrum enables it to generate reactive oxygen species upon light activation, which can selectively destroy cancerous cells while minimizing damage to surrounding healthy tissue. This application is particularly promising in treating skin cancers and other localized tumors .

Environmental Monitoring

Fluorescent Tracers

this compound serves as a fluorescent tracer in environmental studies. Its stability and fluorescence make it ideal for tracking pollutants in aquatic environments. Studies have shown that the dye can effectively indicate the presence of contaminants, aiding in ecological assessments and remediation efforts .

Aggregation Studies

Recent research has highlighted the role of ionic strength on the aggregation behavior of this compound in aqueous solutions. The findings suggest that salts can significantly influence its self-aggregation, which is crucial for understanding its behavior in environmental contexts .

Case Studies

作用机制

The mechanism of action of Coumarin 30 involves its ability to interact with various molecular targets through hydrophobic interactions, hydrogen bonding, and π-π stacking. In biological systems, it can inhibit enzymes such as carbonic anhydrases, which play a role in various physiological processes. Additionally, its fluorescence properties make it an excellent tool for studying molecular interactions and dynamics.

相似化合物的比较

Similar Compounds

Coumarin: The parent compound, known for its pleasant aroma and use in fragrances and flavorings.

Warfarin: A well-known anticoagulant derived from coumarin, used to prevent blood clots.

Esculin: A coumarin derivative used in the treatment of hemorrhoids and as a diagnostic tool in microbiology.

Uniqueness of Coumarin 30

This compound stands out due to its superior photophysical properties, making it highly effective as a fluorescent dye. Its ability to form stable complexes with various metal ions and its versatility in chemical modifications further enhance its applicability in scientific research and industrial applications.

生物活性

Coumarin 30 (C30) is a member of the coumarin family, known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Overview of Coumarins

Coumarins are naturally occurring compounds found in many plants, exhibiting a wide array of biological activities such as antimicrobial, antioxidant, anti-inflammatory, and anticoagulant effects. The structural variations among coumarins significantly impact their biological properties, making them valuable in medicinal chemistry.

Antioxidant Activity

This compound has been studied for its antioxidant properties. Research indicates that compounds within the coumarin class can scavenge free radicals and inhibit lipid peroxidation. For instance, studies have shown that coumarins can chelate metal ions and reduce oxidative stress by preventing hydroxyl radical formation .

| Compound | IC50 (mg/mL) | Activity |

|---|---|---|

| C30 | 0.11 | Lipid peroxidation inhibition |

| C30 | 0.09-0.12 | Hydroxyl radical scavenging |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial potential against various bacterial strains. However, specific studies indicate that hydroxy-substituted analogues of coumarins, including C30, may exhibit limited antibacterial activity compared to other derivatives. For instance, hydroxy-substituted coumarins failed to show significant antibacterial effects against tested strains like Staphylococcus aureus and Bacillus cereus .

| Analogue | MIC (μg/mL) | Activity |

|---|---|---|

| C30 | >100 | No significant antibacterial activity |

| Fluoro-substituted analogues | 1-4 | Significant antibacterial activity |

Cytotoxicity Studies

In cytotoxicity assessments, this compound was found to have minimal toxic effects on mammalian cell lines such as 3T3-L1 and HHL-5 cells. Interestingly, some studies reported an increase in cell viability at certain concentrations, attributed to its antioxidant properties .

The biological activity of this compound is influenced by its ability to interact with various biological targets:

- Radical Scavenging: C30 exhibits strong radical scavenging abilities due to the presence of hydroxyl groups that enhance its reactivity with free radicals.

- Metal Ion Chelation: The chelation of metal ions by C30 prevents oxidative damage by inhibiting the Fenton reaction, which produces harmful hydroxyl radicals.

- Cell Membrane Protection: By stabilizing cell membranes against oxidative stress, C30 contributes to cellular integrity and function.

Case Studies

- Antioxidant Mechanism Study : A study demonstrated that C30 can inhibit copper(II)-induced oxidative stress in vitro. The compound effectively reduced the formation of hydroxyl radicals in a concentration-dependent manner .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on cancer cell lines (PC3 and DU145), C30 showed no significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

属性

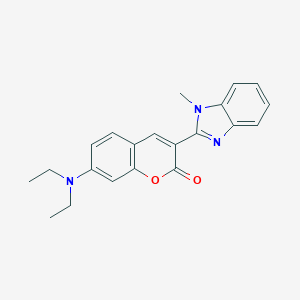

IUPAC Name |

7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFUMWVJJNDGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068272 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Coumarin 30 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41044-12-6 | |

| Record name | 7-(Diethylamino)-3-(1-methyl-2-benzimidazolyl)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41044-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041044126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 30 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coumarin 30 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT7C6AR5DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the peak absorption wavelength of Coumarin 30?

A1: The peak absorption wavelength of this compound is typically around 410 nm. []

Q2: How does doping with Fullerene (C60) affect the photoconductive properties of this compound films?

A2: Doping this compound films with C60 significantly improves their photoconductive properties. This is due to the enhanced dissociation of electron-hole pairs at the this compound/C60 interface, leading to higher external quantum efficiency. []

Q3: Can this compound be used in two-photon fluorescence (TPF) applications?

A3: Yes, this compound exhibits two-photon fluorescence. Research shows that optimizing the excitation pulse shape using femtosecond laser pulses can significantly enhance its TPF signal. This has potential applications in fields like bio-imaging. [, ]

Q4: How does this compound contribute to the performance of organic solar cells?

A4: While not a primary absorber, this compound can be incorporated as a third component in ternary organic solar cells. Research has shown that specific Coumarin derivatives like Coumarin 7, when added to a PTB7-Th:ITIC system, can enhance power conversion efficiency by facilitating charge transfer and optimizing the morphology of the photoactive layer. []

Q5: What causes the change in the gain spectrum of this compound when used in a dye mixture with Rhodamine 6G?

A5: The shift in the gain spectrum peak in this compound and Rhodamine 6G mixtures is attributed to energy transfer between the dyes. This energy transfer primarily occurs through a radiative mechanism, leading to a change in the effective fluorescence lifetime of this compound. []

Q6: Has this compound been used in laser applications?

A6: Yes, this compound has been successfully utilized in various laser applications. For instance, it has been employed in a dye laser amplifier where its output polarization is influenced by both the Kerr effect of the solvent and the anisotropic orientation of excited this compound molecules. [] It has also shown lasing capabilities in optically pumped, vacuum-deposited amorphous thin films, exhibiting low lasing thresholds and high differential quantum efficiencies. []

Q7: Can this compound be used as a sensitizer in photoconducting polymers?

A7: Research indicates that this compound can act as a sensitizer in soluble photoconducting polyimides (PIs). The efficiency of this sensitization, as well as the fluorescence quenching observed, is dependent on the type and strength of electron donor-acceptor interactions within these polymers. []

Q8: How does the aggregation of this compound in water affect its properties?

A8: this compound tends to self-aggregate in water, forming H-type aggregates. This aggregation leads to changes in the absorption and fluorescence properties of the dye. Studies have shown that β-cyclodextrin can encapsulate this compound monomers, effectively modulating the aggregation process. []

Q9: How does ionic strength affect the aggregation of this compound in an aqueous environment?

A9: Increasing the ionic strength of an aqueous solution by adding soluble salts accelerates the aggregation of this compound. This effect is primarily attributed to the “primary kinetic salt effect” rather than the “salting-out effect.” []

Q10: What is the impact of solvent polarity on the photophysical properties of this compound?

A10: this compound displays solvent-dependent photophysical properties. Studies have shown that in high-polarity protic solvents, excited this compound undergoes a nonradiative deexcitation pathway involving a twisted intramolecular charge transfer (TICT) state. This contrasts with its behavior in aprotic solvents, where TICT state formation is less prominent. [, ]

Q11: How does the rotational diffusion of this compound compare in different solvents?

A11: Research indicates that the rotational diffusion of this compound is influenced by the solvent environment. Studies comparing its behavior in alkane and alcohol solvents demonstrate that this compound rotates faster in alkanes than in alcohols. This difference is attributed to variations in the friction experienced by the dye molecule in each solvent type. [, , ]

Q12: Can you elaborate on the impact of hydrogen bonding on the photophysical properties of this compound?

A12: Hydrogen bonding plays a significant role in the photophysical behavior of this compound. In protic solvents, intermolecular hydrogen bonding between the dye and solvent molecules influences its fluorescence quantum yield and lifetime. [, ] Furthermore, the presence of an intramolecular hydrogen bond within the Coumarin 7 molecule, a close derivative of this compound, has been shown to affect the formation of its TICT state. []

Q13: How does temperature affect the fluorescence lifetime of this compound?

A13: Temperature variations can impact the fluorescence lifetime of this compound. For example, in ethanol solution, the fluorescence lifetime of this compound, when excited at 400 nm, has been measured to be (1.9 ± 0.3) ns using femtosecond laser pulses. [] These measurements, typically performed using techniques like time-correlated single photon counting or femtosecond pump-probe, provide insights into the excited state dynamics of the dye.

Q14: How can this compound be utilized in the fabrication of metal nanoparticle-polymer nanocomposites?

A14: this compound has demonstrated utility in the fabrication of metal nanoparticle–polymer nanocomposites using two-photon polymerization (2PP). Its role as a photosensitive dye is particularly useful in the in situ formation of silver nanoparticles (AgNPs) within the polymer matrix. The addition of this compound improves both the reduction of silver ions and the overall distribution of AgNPs within the composite material. []

Q15: Can this compound be used to create optical phantoms that mimic tissue properties?

A15: Yes, this compound is a suitable fluorophore for creating optical phantoms that simulate the optical properties of biological tissues. These phantoms are often composed of an agarose-based matrix incorporating scatterers like silicon dioxide and Intralipid, absorbers like ink and blood, and fluorophores such as this compound to mimic tissue autofluorescence. Such phantoms find applications in research areas like photodynamic therapy development and fluorescence spectroscopy. [, , ]

Q16: How is this compound used to study interfaces in polymer nanocomposites?

A16: this compound plays a crucial role in a technique that utilizes Förster resonance energy transfer (FRET) to analyze interfaces within polymer nanocomposites. In a model system, nanofibrillated cellulose labeled with a fluorescent dye is dispersed into polyethylene doped with this compound. By monitoring the FRET between the two dyes, researchers can assess the extent of interface formation and the homogeneity of the composite material. This method provides valuable insights into the nanoscale structure of such composites and how processing affects their properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。